Cas no 86328-84-9 (Benzenesulfonamide, 4-methyl-N-(1-naphthalenylmethyl)-)

Benzenesulfonamide, 4-methyl-N-(1-naphthalenylmethyl)- structure
86328-84-9 structure
Product Name:Benzenesulfonamide, 4-methyl-N-(1-naphthalenylmethyl)-
CAS No:86328-84-9
MF:C18H17NO2S
MW:311.39808344841
CID:1848704
PubChem ID:673835
Update Time:2025-04-21

Benzenesulfonamide, 4-methyl-N-(1-naphthalenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-methyl-N-(1-naphthalenylmethyl)-
    • 4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide
    • [(4-methylphenyl)sulfonyl](naphthylmethyl)amine
    • 4-methylphenyl-N-(naphthalen-1-ylmethyl)sulfonamide
    • N-(1-naphthylmethyl)-4-methylbenzenesulfonamide
    • N-(1-Naphthylmethyl)toluene-p-sulfonamide
    • N-[1]naphthylmethyl-toluene-4-sulfonamide
    • N-[1]Naphthylmethyl-toluol-4-sulfonamid
    • AKOS003242322
    • SCHEMBL19636715
    • 86328-84-9
    • Oprea1_004036
    • DTXSID60350119
    • Oprea1_529802
    • ST006071
    • 4-methyl-N-[(naphthalen-1-yl)methyl]benzene-1-sulfonamide
    • Inchi: 1S/C18H17NO2S/c1-14-9-11-17(12-10-14)22(20,21)19-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,19H,13H2,1H3
    • InChI Key: MPHNFTCUDMPWLY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCC1=CC=CC2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 311.09800
  • Monoisotopic Mass: 311.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • PSA: 54.55000
  • LogP: 5.09840

Benzenesulfonamide, 4-methyl-N-(1-naphthalenylmethyl)- Production Method

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